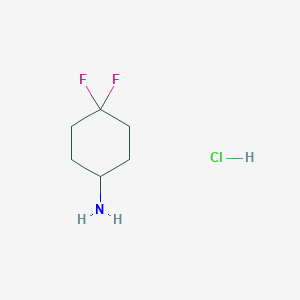

4,4-Difluorocyclohexylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4-difluorocyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N.ClH/c7-6(8)3-1-5(9)2-4-6;/h5H,1-4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJPFTAKVBDDPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631033 | |

| Record name | 4,4-Difluorocyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675112-70-6 | |

| Record name | Cyclohexanamine, 4,4-difluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675112-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Difluorocyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-difluorocyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4,4-Difluorocyclohexylamine Hydrochloride (CAS No. 675112-70-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4-Difluorocyclohexylamine hydrochloride, a fluorinated cyclic amine of significant interest in medicinal chemistry. This document consolidates available data on its physicochemical properties, synthesis, and biological activity, with a particular focus on its role as an inhibitor of 11-β-hydroxysteroid dehydrogenase 1 (11β-HSD1). Detailed experimental protocols for the synthesis of its precursor and for assays related to its biological target are included. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to facilitate understanding and application in a research and development setting.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. The hydrochloride salt form enhances its stability and solubility in aqueous solutions compared to the free base.[1] The introduction of the gem-difluoro group at the 4-position of the cyclohexane ring significantly influences the molecule's lipophilicity and metabolic stability, making it an attractive building block in drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 675112-70-6 | [2][3] |

| Molecular Formula | C₆H₁₂ClF₂N | [2][3][4] |

| Molecular Weight | 171.62 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder/solid | [1][5] |

| Melting Point | ~120-125 °C and 295 °C (Conflicting reports) | [3][5] |

| Boiling Point | 45-47 °C at 12 mmHg (Likely for the free base) | [3] |

| Solubility | Soluble in water and other polar solvents | [1][5] |

| Storage Temperature | Room Temperature, under inert atmosphere |

Note on Melting Point Discrepancy: The significant variation in reported melting points may be attributable to differences in the crystalline form, purity, or measurement conditions. The higher value of 295 °C is more consistent with a salt of a small molecule, while the lower range might indicate the melting point of the free base or an alternative salt form.

Synthesis

Synthesis of the Precursor: 4,4-Difluorocyclohexanone

A common method for the synthesis of 4,4-difluorocyclohexanone is the hydrolysis of 8,8-difluoro-1,4-dioxaspiro[4.5]decane under acidic conditions.

Experimental Protocol: Synthesis of 4,4-Difluorocyclohexanone

-

Materials:

-

8,8-difluoro-1,4-dioxaspiro[4.5]decane

-

20% Hydrochloric acid (aq)

-

Sodium chloride (NaCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Suspend 8,8-difluoro-1,4-dioxaspiro[4.5]decane in a 20% aqueous solution of hydrochloric acid.

-

Stir the mixture vigorously at 100 °C for 3 hours.

-

Cool the reaction mixture to room temperature.

-

Add sodium chloride to the aqueous phase to saturation.

-

Extract the aqueous phase with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water (50 mL).

-

Dry the organic phase over anhydrous sodium sulfate.

-

Slowly evaporate the solvent under reduced pressure at 20 °C to yield 4,4-difluorocyclohexanone as a white crystalline solid.

-

Proposed Synthesis of this compound

The conversion of 4,4-difluorocyclohexanone to this compound can be achieved via a two-step process: reductive amination followed by salt formation.

Experimental Protocol: Reductive Amination and Salt Formation

-

Step 1: Reductive Amination

-

Dissolve 4,4-difluorocyclohexanone in a suitable solvent such as methanol or ethanol.

-

Add a source of ammonia, for example, ammonium acetate or a solution of ammonia in methanol.

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or GC-MS).

-

Quench the reaction carefully with water and adjust the pH to basic with an aqueous solution of sodium hydroxide.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 4,4-difluorocyclohexylamine free base.

-

-

Step 2: Hydrochloride Salt Formation

-

Dissolve the crude 4,4-difluorocyclohexylamine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

-

References

An In-depth Technical Guide to the Synthesis of 4,4-Difluorocyclohexylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 4,4-difluorocyclohexylamine hydrochloride, a valuable building block in medicinal chemistry. The synthesis is primarily a two-step process commencing with the formation of the key intermediate, 4,4-difluorocyclohexanone, followed by a reductive amination and subsequent salt formation. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

I. Overall Synthetic Pathway

The synthesis of this compound is efficiently achieved through a two-step sequence starting from the commercially available 8,8-difluoro-1,4-dioxaspiro[4.5]decane. The initial step involves an acid-catalyzed deprotection to yield 4,4-difluorocyclohexanone. This intermediate is then converted to the free amine, 4,4-difluorocyclohexylamine, via a one-pot reductive amination. The final step is the formation of the hydrochloride salt by treatment with hydrochloric acid.

II. Experimental Protocols

Step 1: Synthesis of 4,4-Difluorocyclohexanone

The initial step involves the deprotection of the ketal-protected 8,8-difluoro-1,4-dioxaspiro[4.5]decane to yield the key intermediate, 4,4-difluorocyclohexanone.

Methodology:

A suspension of 8,8-difluoro-1,4-dioxaspiro[4.5]decane (1.0 eq) in a 2N aqueous hydrochloric acid solution is heated to 100°C and stirred vigorously for a period of 12 hours.[1] Upon completion of the reaction, the mixture is cooled to room temperature. The aqueous solution is then diluted with dichloromethane (DCM) and neutralized to a pH of 7-8 with a saturated sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is further extracted with DCM. The combined organic extracts are washed with a saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield 4,4-difluorocyclohexanone as a colorless oil.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 8,8-difluoro-1,4-dioxaspiro[4.5]decane | [1] |

| Reagents | 2N Aqueous HCl, Dichloromethane, Sodium Bicarbonate | [1] |

| Reaction Time | 12 hours | [1] |

| Reaction Temperature | 100°C | [1] |

| Yield | 93% | [1] |

| Purity | >95% |

Step 2: Synthesis of 4,4-Difluorocyclohexylamine

This step employs a reductive amination protocol to convert the ketone functional group of 4,4-difluorocyclohexanone into a primary amine.

Methodology:

To a solution of 4,4-difluorocyclohexanone (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE), ammonium acetate (NH₄OAc, ~10 eq) is added.[2] The mixture is stirred at room temperature to facilitate the formation of the intermediate imine. Subsequently, a mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq), is added portion-wise to the reaction mixture.[2][3] The reaction is monitored by a suitable chromatographic technique (e.g., TLC or GC-MS) until the starting material is consumed. The reaction is then quenched by the careful addition of a saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to afford the crude 4,4-difluorocyclohexylamine. The crude product can be further purified by column chromatography.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4,4-difluorocyclohexanone | [2][3] |

| Reagents | Ammonium Acetate, Sodium Triacetoxyborohydride | [2][3] |

| Solvent | 1,2-Dichloroethane (DCE) | [2] |

| Reaction Time | 2-24 hours (typical) | [2] |

| Reaction Temperature | Room Temperature | [2] |

| Yield | High (typically >80%) | [2] |

Step 3: Formation of this compound

The final step is the conversion of the free amine into its stable hydrochloride salt.

Methodology:

The purified 4,4-difluorocyclohexylamine is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate. A solution of hydrochloric acid in the same or a compatible solvent (e.g., 2M HCl in diethyl ether) is then added dropwise with stirring. The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product, this compound, as a white to off-white solid.

Quantitative Data:

| Parameter | Value |

| Starting Material | 4,4-difluorocyclohexylamine |

| Reagent | Hydrochloric Acid |

| Solvent | Diethyl ether or Ethyl Acetate |

| Yield | Quantitative |

III. Reaction Mechanisms and Logical Relationships

The core transformations in this synthesis involve a hydrolysis reaction followed by a reductive amination. The logical flow of these transformations is depicted below.

This technical guide provides a robust and detailed framework for the synthesis of this compound. The outlined protocols are based on established chemical transformations and are suitable for implementation in a research or drug development setting.

References

In-Depth Technical Guide to 4,4-Difluorocyclohexylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of 4,4-Difluorocyclohexylamine hydrochloride. A significant focus is placed on its role as an inhibitor of 11-β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme implicated in metabolic disorders. This document includes detailed experimental protocols, tabulated quantitative data, and visualizations of the molecular structure and relevant biological pathways to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Molecular Structure and Chemical Properties

This compound is a white to off-white crystalline solid.[1] The presence of the gem-difluoro group at the 4-position of the cyclohexane ring significantly influences its physicochemical properties, including lipophilicity and metabolic stability, making it an attractive scaffold in drug design.[2] The hydrochloride salt form enhances its solubility in aqueous media and improves its stability and handling characteristics.[2]

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 675112-70-6 | [3] |

| Molecular Formula | C₆H₁₂ClF₂N | [3] |

| Molecular Weight | 171.62 g/mol | [3] |

| Melting Point | 295 °C | [3] |

| Boiling Point | 45-47 °C at 12 mmHg | [3] |

| Appearance | White or almost white crystal or crystalline powder | [1] |

| Solubility | Soluble in water and other polar solvents | [1] |

| InChI Key | QYJPFTAKVBDDPD-UHFFFAOYSA-N | [4] |

| SMILES | C1CC(CCC1(F)F)N.Cl | [2] |

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process, commencing with the fluorination of a suitable cyclohexanone precursor, followed by reductive amination and subsequent formation of the hydrochloride salt.

Synthesis of the Precursor: 4,4-Difluorocyclohexanone

A common precursor for the target molecule is 4,4-difluorocyclohexanone. A representative experimental protocol for its synthesis is as follows:

Experimental Protocol: Synthesis of 4,4-Difluorocyclohexanone [5]

-

Materials: 8,8-difluoro-1,4-dioxaspiro[4.5]decane, 20% aqueous HCl solution, Sodium Chloride (NaCl), Dichloromethane (CH₂Cl₂), Sodium Sulfate (Na₂SO₄).

-

Procedure:

-

Suspend 8,8-difluoro-1,4-dioxaspiro[4.5]decane (20.0 g, 112.2 mmol) in 20% aqueous HCl solution (16 mL).

-

Stir the mixture vigorously at 100 °C for 3 hours.

-

After cooling to room temperature, add NaCl (~3 g) to the aqueous phase to aid in separation.

-

Extract the aqueous phase with dichloromethane (3 x 50 mL).

-

Combine the organic phases, wash with 50 mL of water, and dry over anhydrous Na₂SO₄.

-

Slowly evaporate the solvent under reduced pressure at 20 °C to yield 4,4-difluorocyclohexanone.

-

Reductive Amination and Hydrochloride Salt Formation

General Experimental Protocol: Reductive Amination and HCl Salt Formation

-

Materials: 4,4-difluorocyclohexanone, Ammonia (or an ammonia source like ammonium acetate), a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride), a suitable solvent (e.g., methanol or ethanol), and hydrochloric acid (in a suitable solvent like dioxane or isopropanol).

-

Procedure:

-

Dissolve 4,4-difluorocyclohexanone in the chosen solvent.

-

Add the ammonia source and stir to form the imine intermediate.

-

Slowly add the reducing agent to the reaction mixture and continue stirring until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction and work up to isolate the free amine.

-

Dissolve the purified amine in a suitable solvent and add a solution of hydrochloric acid to precipitate the hydrochloride salt.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

-

Purification

The final product, this compound, can be purified by recrystallization from a suitable solvent system, such as water or an alcohol/ether mixture, to yield a crystalline solid of high purity.[6]

Spectroscopic Data and Characterization

The structural identity and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons on the cyclohexane ring and the ammonium proton. The protons adjacent to the fluorine atoms and the amino group will exhibit characteristic chemical shifts and coupling patterns.

| Predicted ¹H NMR Data | |

| Chemical Shift (ppm) | Assignment |

| ~3.2 | H-1 (CH-NH₃⁺) |

| ~2.2 | H-2, H-6 (axial) |

| ~2.0 | H-3, H-5 (axial) |

| ~1.8 | H-2, H-6 (equatorial) |

| ~1.6 | H-3, H-5 (equatorial) |

| ~8.3 | -NH₃⁺ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display distinct signals for the carbon atoms in the cyclohexane ring. The carbon atom bonded to the two fluorine atoms (C-4) will show a characteristic triplet due to C-F coupling.

| Predicted ¹³C NMR Data | |

| Chemical Shift (ppm) | Assignment |

| ~122 (t) | C-4 (CF₂) |

| ~48 | C-1 (CH-NH₃⁺) |

| ~32 (t) | C-3, C-5 |

| ~28 | C-2, C-6 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands for the N-H bonds of the ammonium group, C-H bonds of the cyclohexane ring, and the C-F bonds.

| Predicted FT-IR Data | |

| Wavenumber (cm⁻¹) | Assignment |

| 3200-2800 | N-H stretch (ammonium) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1600-1500 | N-H bend (ammonium) |

| 1150-1000 | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry of the free amine (4,4-Difluorocyclohexylamine) would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of fluorine and cleavage of the cyclohexane ring.

| Predicted Mass Spectrometry Data (for the free amine) | |

| m/z | Assignment |

| 135 | [M]⁺ |

| 116 | [M-F]⁺ |

| 97 | [M-2F]⁺ |

| 56 | [C₄H₈]⁺ |

Biological Activity: Inhibition of 11-β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

This compound has been identified as an inhibitor of 11-β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[7] This enzyme plays a crucial role in the peripheral metabolism of glucocorticoids by converting inactive cortisone to active cortisol.[8] Overactivity of 11β-HSD1 in adipose tissue and the liver is associated with the pathogenesis of metabolic syndrome, including obesity and type 2 diabetes.[8]

Mechanism of Action and Signaling Pathway

By inhibiting 11β-HSD1, this compound reduces the intracellular concentration of cortisol in target tissues. This, in turn, can ameliorate the downstream effects of excess glucocorticoid signaling. One of the key signaling pathways affected is the c-Jun N-terminal kinase (JNK) pathway in adipocytes, which is implicated in insulin resistance. Inhibition of 11β-HSD1 can lead to a reduction in JNK activation, thereby improving insulin sensitivity.

Experimental Workflow for Inhibitor Screening

A typical workflow to assess the inhibitory potential of compounds like this compound against 11β-HSD1 is outlined below.

Conclusion

This compound is a valuable molecule for researchers in the field of medicinal chemistry, particularly for those targeting metabolic diseases. Its synthesis, while multi-stepped, utilizes established chemical transformations. The spectroscopic data provide a clear fingerprint for its identification and quality control. Most importantly, its inhibitory activity against 11β-HSD1 presents a promising avenue for the development of novel therapeutics for conditions such as obesity and type 2 diabetes. This technical guide serves as a foundational resource for further investigation and application of this compound in drug discovery and development.

References

- 1. This compound(675112-70-6)FT-IR [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | CAS 675112-70-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 13Carbon NMR [chem.ch.huji.ac.il]

- 5. 4,4-DIFLUOROCYCLOHEXANONE synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 675112-70-6 [sigmaaldrich.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Inhibition of 11beta-hydroxysteroid dehydrogenase type 1 as a promising therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 4,4-Difluorocyclohexylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Difluorocyclohexylamine hydrochloride is a fluorinated cyclic amine that has garnered interest in medicinal chemistry and drug discovery. Its structural features, particularly the gem-difluoro substitution on the cyclohexane ring, can significantly influence its physicochemical properties such as lipophilicity and metabolic stability, making it an attractive building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its characterization, and insights into its biological activity.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. A summary of the available data is presented below.

Physical Properties

A compilation of the physical properties of this compound is provided in Table 1. It is important to note the discrepancy in the reported melting points from various commercial suppliers, which underscores the necessity of experimental verification.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid | [1][2] |

| Molecular Formula | C₆H₁₂ClF₂N | [3][4] |

| Molecular Weight | 171.62 g/mol | [3] |

| Melting Point | 120-125 °C | [2] |

| 295 °C | [3][4][5] | |

| Solubility | Soluble in water and other polar solvents. | [1][2] |

Chemical Properties

The chemical properties, including identifiers and predicted acidity, are summarized in Table 2.

Table 2: Chemical Properties and Identifiers of this compound

| Property | Value | Source(s) |

| IUPAC Name | 4,4-difluorocyclohexan-1-amine hydrochloride | |

| CAS Number | 675112-70-6 | [3] |

| Predicted pKa (free amine) | 9.86 ± 0.70 | N/A |

| InChI Key | QYJPFTAKVBDDPD-UHFFFAOYSA-N | |

| SMILES | C1CC(F)(F)CCC1N.Cl |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis

The synthesis of this compound can be achieved through a multi-step process starting from ethyl 4-oxocyclohexanecarboxylate.[6] The key steps involve fluorination, hydrolysis, rearrangement, and finally, deprotection and salt formation.

3.1.1. Step 1: Fluorination of Ethyl 4-oxocyclohexanecarboxylate

-

Objective: To introduce the gem-difluoro group at the 4-position of the cyclohexane ring.

-

Reagents: Ethyl 4-oxocyclohexanecarboxylate, Diethylaminosulfur trifluoride (DAST).

-

Procedure: In a suitable reaction vessel, dissolve ethyl 4-oxocyclohexanecarboxylate in an anhydrous solvent (e.g., dichloromethane). Cool the solution to 0 °C under an inert atmosphere (e.g., nitrogen or argon). Slowly add DAST to the cooled solution. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the fluorinated intermediate.[6]

3.1.2. Step 2: Hydrolysis of the Ester

-

Objective: To convert the ethyl ester to a carboxylic acid.

-

Reagents: The fluorinated intermediate from Step 1, a base (e.g., sodium hydroxide), and a solvent (e.g., a mixture of water and ethanol).

-

Procedure: Dissolve the fluorinated ester in a mixture of ethanol and water. Add a solution of sodium hydroxide and heat the mixture to reflux. Monitor the reaction until the starting material is consumed. Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry to obtain the hydrolyzed intermediate.[6]

3.1.3. Step 3: Curtius Rearrangement

-

Objective: To convert the carboxylic acid to a protected amine.

-

Reagents: The carboxylic acid from Step 2, an azide reagent (e.g., diphenylphosphoryl azide, DPPA), a tertiary amine (e.g., triethylamine), and a trapping agent (e.g., tert-butanol).

-

Procedure: In an anhydrous solvent (e.g., toluene), suspend the carboxylic acid. Add triethylamine and DPPA. Heat the mixture to facilitate the formation of the acyl azide. Add tert-butanol to the reaction mixture and continue heating to promote the Curtius rearrangement and formation of the Boc-protected amine. After completion, cool the reaction, wash with aqueous solutions to remove impurities, dry the organic layer, and concentrate to obtain the protected amine intermediate.[6]

3.1.4. Step 4: Deprotection and Hydrochloride Salt Formation

-

Objective: To remove the Boc protecting group and form the hydrochloride salt.

-

Reagents: The Boc-protected amine from Step 3, a strong acid (e.g., hydrochloric acid in a suitable solvent like dioxane or isopropanol).

-

Procedure: Dissolve the Boc-protected amine in a suitable solvent (e.g., dioxane or isopropanol). Add a solution of hydrochloric acid. Stir the mixture at room temperature. The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound.[6]

Melting Point Determination

Given the conflicting data, experimental determination of the melting point is crucial. The capillary method is a standard and reliable technique.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or similar digital instrument), capillary tubes.

-

Procedure:

-

Finely powder a small sample of dry this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

-

Perform the measurement in triplicate to ensure accuracy.

-

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility.

-

Materials: this compound, purified water (or other relevant solvents), temperature-controlled shaker, centrifuge, analytical balance, validated analytical method (e.g., HPLC-UV).

-

Procedure:

-

Add an excess amount of the compound to a known volume of the solvent in a sealed vial.

-

Place the vial in a temperature-controlled shaker (e.g., 25 °C or 37 °C) and agitate until equilibrium is reached (typically 24-72 hours).

-

After equilibration, visually confirm the presence of undissolved solid.

-

Centrifuge the sample to pellet the excess solid.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a suitable filter (e.g., 0.22 µm) that does not bind the compound.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

-

The solubility is expressed as mass per unit volume (e.g., mg/mL or g/100 mL).

-

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common method for determining the pKa of an amine hydrochloride.

-

Apparatus: pH meter with a calibrated electrode, burette, stirrer.

-

Reagents: this compound, standardized solution of a strong base (e.g., 0.1 M NaOH), purified water.

-

Procedure:

-

Accurately weigh a known amount of the compound and dissolve it in a known volume of purified water.

-

Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titrate the solution with the standardized NaOH solution, recording the pH after each addition of the titrant.

-

Plot the pH versus the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

-

Stability Studies (Forced Degradation)

Forced degradation studies are essential to understand the intrinsic stability of the compound and to develop stability-indicating analytical methods.

-

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C.

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Solid compound at 80 °C.

-

Photolytic Degradation: Expose the solid compound to light according to ICH Q1B guidelines.

-

-

Procedure:

-

Prepare solutions of the compound under the specified stress conditions.

-

At various time points, withdraw samples and neutralize them if necessary.

-

Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Identify and characterize the major degradation products using techniques like LC-MS/MS and NMR.

-

Biological Activity: Inhibition of 11-β-Hydroxysteroid Dehydrogenase 1 (11-β-HSD1)

This compound is reported to be an inhibitor of 11-β-hydroxysteroid dehydrogenase type 1 (11-β-HSD1).[5][7] This enzyme is a key regulator of local glucocorticoid concentrations.

Mechanism of Action of 11-β-HSD1

11-β-HSD1 is primarily a reductase that converts inactive cortisone to the active glucocorticoid, cortisol, in target tissues such as the liver, adipose tissue, and the brain.[8][9][10] This localized activation of cortisol can amplify glucocorticoid receptor signaling, leading to various physiological and pathophysiological effects.

Role in Metabolic Syndrome

Elevated cortisol levels are associated with features of the metabolic syndrome, including visceral obesity, insulin resistance, and hypertension.[8][11] By increasing intracellular cortisol concentrations in key metabolic tissues, 11-β-HSD1 is implicated in the pathogenesis of this condition.[9] Therefore, inhibitors of 11-β-HSD1, such as derivatives of 4,4-Difluorocyclohexylamine, are being investigated as potential therapeutic agents for metabolic disorders.[10]

References

- 1. 4,4-DIFLUOROCYCLOHEXANONE synthesis - chemicalbook [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. This compound | CAS 675112-70-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. This compound manufacturers and suppliers in india [chemicalbook.com]

- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. Cortisol in metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. integrativepro.com [integrativepro.com]

- 11. The Role of Cortisol in the Pathogenesis of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 4,4-Difluorocyclohexylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4-Difluorocyclohexylamine hydrochloride, a fluorinated cyclic amine of significant interest in medicinal chemistry and drug discovery. This document details its chemical structure, physical properties, synthesis, and key applications, with a focus on providing practical information for laboratory use.

Chemical Structure and Properties

This compound is the hydrochloride salt of 4,4-difluorocyclohexanamine. The presence of the gem-difluoro group at the 4-position of the cyclohexane ring imparts unique physicochemical properties compared to its non-fluorinated analog, influencing its basicity, lipophilicity, and metabolic stability.

Structural Formula:

Caption: Structural formula of this compound.

Physicochemical Properties:

| Property | Value | Reference(s) |

| CAS Number | 675112-70-6 | [1] |

| Molecular Formula | C₆H₁₂ClF₂N | [1] |

| Molecular Weight | 171.62 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 295 °C | [1] |

| Boiling Point | 45-47 °C at 12 mmHg | [1] |

| Solubility | Soluble in water and other polar solvents. | [2] |

Synthesis

A common synthetic route to this compound involves a multi-step process starting from a commercially available precursor. One patented method begins with ethyl 4-oxocyclohexanecarboxylate.

Overall Synthetic Scheme:

Caption: Synthetic pathway to this compound.

Experimental Protocols:

-

Step 1: Fluorination of Ethyl 4-oxocyclohexanecarboxylate. The starting ketone is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to yield the corresponding gem-difluoro compound, ethyl 4,4-difluorocyclohexanecarboxylate.

-

Step 2: Hydrolysis. The resulting ester is hydrolyzed under basic or acidic conditions to afford 4,4-difluorocyclohexanecarboxylic acid.

-

Step 3: Curtius Rearrangement. The carboxylic acid undergoes a Curtius rearrangement. This is typically achieved by converting the acid to an acyl azide, which then rearranges to an isocyanate. The isocyanate is subsequently trapped with tert-butanol to form the Boc-protected amine, tert-butyl (4,4-difluorocyclohexyl)carbamate.

-

Step 4: Boc Deprotection. The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group using a strong acid, typically hydrochloric acid, to yield the desired this compound.

Spectroscopic Data

While comprehensive, experimentally-derived spectroscopic data is not widely published, predicted ¹H NMR data can provide an indication of the expected spectrum.

Predicted ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.2 | m | 1H | CH-NH₃⁺ |

| ~2.2 - 2.0 | m | 4H | 2 x CH₂ adjacent to CF₂ |

| ~1.9 - 1.7 | m | 4H | 2 x CH₂ adjacent to CH-NH₃⁺ |

Note: This is a predicted spectrum and actual experimental values may vary.

Applications in Research and Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The introduction of the 4,4-difluoro moiety can modulate the pharmacological properties of a lead compound.

Potential Signaling Pathway Involvement:

As an inhibitor of 11-β-hydroxysteroid dehydrogenase 1 (11β-HSD1), compounds derived from this compound could play a role in modulating glucocorticoid metabolism.[3]

Caption: Potential role as an 11β-HSD1 inhibitor.

Safety Information

This compound is classified as an irritant and is harmful if swallowed.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

References

The Strategic Incorporation of Fluorine in Cyclohexylamine Scaffolds: A Technical Guide to Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into molecular scaffolds is a paramount strategy in modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the myriad of fluorinated structures, fluorinated cyclohexylamines have emerged as particularly valuable motifs in the design of novel therapeutics. The strategic placement of fluorine on the cyclohexane ring can profoundly influence a compound's metabolic stability, lipophilicity, basicity, and binding affinity, thereby providing a pathway to optimize drug-like characteristics. This technical guide provides a comprehensive overview of the discovery and synthesis of fluorinated cyclohexylamines, complete with detailed experimental protocols, quantitative data for comparative analysis, and visualizations of synthetic strategies and biological mechanisms.

The Impact of Fluorination on Physicochemical and Biological Properties

The substitution of hydrogen with fluorine on a cyclohexane ring can dramatically alter a molecule's properties, leading to improved pharmacokinetic profiles and enhanced biological activity.[1]

-

Metabolic Stability: The exceptional strength of the carbon-fluorine bond renders it resistant to cleavage by metabolic enzymes, such as cytochrome P450.[1] By blocking sites of metabolic oxidation, fluorination can significantly increase a drug's half-life and bioavailability.[1]

-

Lipophilicity (LogP): The effect of fluorination on lipophilicity is nuanced. While the replacement of a methyl group with a trifluoromethyl group generally increases lipophilicity, the substitution of hydrogen with a single fluorine atom can have more subtle effects, sometimes even increasing polarity depending on the molecular context.[1][2]

-

Basicity (pKa): Fluorine's strong electron-withdrawing nature can significantly lower the basicity (pKa) of a nearby amine.[2] This modulation is a critical tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile by influencing the proportion of the neutral, more membrane-permeable species at physiological pH.

-

Binding Affinity: The electronegativity of fluorine can alter the electronic distribution within a molecule, potentially leading to more favorable interactions with a biological target.[1] Furthermore, the conformational preferences induced by fluorine can pre-organize a ligand into its bioactive conformation, enhancing binding affinity.[1]

Synthetic Strategies for Fluorinated Cyclohexylamines

The synthesis of fluorinated cyclohexylamines can be broadly approached through two main strategies: the introduction of fluorine onto a pre-existing cyclohexylamine or cyclohexanone precursor, or the construction of the fluorinated cyclohexane ring followed by the introduction of the amine functionality.

A prevalent and versatile method involves the electrophilic fluorination of a cyclohexanone derivative, followed by reductive amination to furnish the desired fluorinated cyclohexylamine. This approach allows for the synthesis of various isomers depending on the starting ketone and the reaction conditions.

General Synthetic Workflow: Fluorination of Cyclohexanone and Reductive Amination

The following diagram illustrates a common workflow for the synthesis of fluorinated cyclohexylamines starting from a cyclohexanone.

Caption: General workflow for the synthesis of fluorinated cyclohexylamines.

Data Presentation: Physicochemical and Biological Properties

The following tables summarize key quantitative data for a selection of fluorinated cyclohexylamine derivatives and related compounds, providing a basis for comparison.

Table 1: Physicochemical Properties of Fluorinated Cycloalkylamines

| Compound | Position of Fluorine | pKa | LogP | Reference(s) |

| Cyclohexylamine | N/A | ~10.6 | 1.49 | [3] |

| trans-3-Aryl-3-fluorocyclobutylamine | 3 | Lowered by ~0.8 units vs. non-fluorinated analog | Increased by ~1 vs. non-fluorinated analog | [4] |

| cis-3-Aryl-3-fluorocyclobutylamine | 3 | Lowered by ~0.8 units vs. non-fluorinated analog | Marginal difference vs. non-fluorinated analog | [4] |

| gem-Difluorinated Bicyclic Amines | gem-difluoro | Decreased by 0.3-0.5 units vs. non-fluorinated analog | Can increase or decrease depending on structure | [5] |

Table 2: Biological Activity of Keto-piperazines Derived from Fluorinated Cyclohexylalanines

| Compound | Fluorination Pattern | LogP | Anti-trypanosomal Activity (EC50, µM) | Cytotoxicity (HeLa, EC50, µM) | Reference(s) |

| 28a | 4-monofluoro | 1.63 | 0.44 | 4.3 | [6] |

| 28b | 3,5-difluoro | 1.34 | 0.98 | 17.5 | [6] |

| 28d | 2,3,4,5,6-pentafluoro | 0.89 | 1.40 | 18.0 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of fluorinated cyclohexylamines.

Protocol 1: Electrophilic Fluorination of a Cyclohexanone Derivative using Selectfluor™

Objective: To synthesize a fluorinated cyclohexanone intermediate.

Materials and Reagents:

-

Cyclohexanone derivative (1.0 eq)

-

Selectfluor™ (1.1 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the cyclohexanone derivative (1.0 eq) and anhydrous acetonitrile.

-

Addition of Fluorinating Agent: To the stirring solution, add Selectfluor™ (1.1 eq) portion-wise at room temperature. The reaction may be mildly exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[7]

-

Workup: Upon completion, remove the acetonitrile under reduced pressure. To the residue, add dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude fluorinated cyclohexanone.[7]

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure fluorinated cyclohexanone.

Protocol 2: Reductive Amination of a Fluorinated Cyclohexanone

Objective: To synthesize a fluorinated cyclohexylamine from a fluorinated cyclohexanone.

Materials and Reagents:

-

Fluorinated cyclohexanone (1.0 eq)

-

Amine (e.g., benzylamine, 1.1 eq) or Ammonium acetate for primary amines

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, dissolve the fluorinated cyclohexanone (1.0 eq) in anhydrous dichloromethane.

-

Amine Addition: Add the desired amine (1.1 eq) to the solution. If synthesizing a primary amine, ammonium acetate can be used.

-

Iminium Ion Formation: If necessary, add a catalytic amount of acetic acid. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.[8]

-

Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the intermediate is consumed (typically 2-12 hours).[8]

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Drying and Solvent Removal: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure.[8]

-

Purification: Purify the crude product by flash column chromatography on silica gel or by acid-base extraction to yield the final fluorinated cyclohexylamine.

Case Studies: FDA-Approved Drugs

The therapeutic relevance of fluorinated cyclohexylamines is underscored by their incorporation into several FDA-approved drugs.

Maraviroc (Selzentry®): An HIV Entry Inhibitor

Maraviroc is an antiretroviral drug used in the treatment of HIV infection. It contains a 4,4-difluorocyclohexane moiety which is crucial for its mechanism of action. Maraviroc is a CCR5 receptor antagonist, binding to the co-receptor and preventing the entry of CCR5-tropic HIV into host cells.[9]

Caption: Mechanism of action of Maraviroc in preventing HIV entry.

Ivosidenib (Tibsovo®): An IDH1 Inhibitor

Ivosidenib is an inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme and is used to treat acute myeloid leukemia. It features a fluorinated cyclohexane ring that contributes to its binding affinity and metabolic stability.[9] Mutant IDH1 produces the oncometabolite 2-hydroxyglutarate (2-HG), which promotes cancer development. Ivosidenib inhibits the mutant IDH1, leading to reduced 2-HG levels and allowing for normal cell differentiation.[9]

Caption: Mechanism of action of Ivosidenib in inhibiting mutant IDH1.

Conclusion

Fluorinated cyclohexylamines represent a valuable and versatile class of building blocks in drug discovery. Their unique ability to modulate key pharmacological properties makes them an attractive tool for medicinal chemists seeking to optimize lead compounds. The synthetic methodologies outlined in this guide, particularly the combination of electrophilic fluorination and reductive amination, provide accessible routes to a wide range of these important compounds. The successful application of fluorinated cyclohexane motifs in FDA-approved drugs highlights their therapeutic potential and underscores the importance of continued research in this area. This technical guide serves as a foundational resource for the synthesis, characterization, and application of fluorinated cyclohexylamines in the pursuit of novel and effective therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. newtopchem.com [newtopchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 7. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 8. benchchem.com [benchchem.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

The Role of 4,4-Difluorocyclohexylamine Hydrochloride in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among the array of fluorinated building blocks, 4,4-Difluorocyclohexylamine hydrochloride has emerged as a valuable synthon, particularly in the development of inhibitors for enzymes implicated in metabolic and inflammatory diseases. Its unique conformational constraints and the electronic effects of the gem-difluoro group can lead to enhanced metabolic stability, binding affinity, and bioavailability of the parent molecule. This technical guide provides an in-depth exploration of the role of this compound in medicinal chemistry, with a focus on its application in the design of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors and an overview of its synthetic route.

Core Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry lies in its use as a key building block for the synthesis of enzyme inhibitors. The 4,4-difluorocyclohexyl moiety serves as a bioisosteric replacement for other cyclic systems, offering distinct advantages in drug design.

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

11β-HSD1 is a critical enzyme in the prereceptor activation of glucocorticoids, converting inactive cortisone to active cortisol in key metabolic tissues such as the liver, adipose tissue, and brain. Overexpression or hyperactivity of 11β-HSD1 is associated with a range of metabolic disorders, including insulin resistance, obesity, type 2 diabetes, and metabolic syndrome. Consequently, the inhibition of 11β-HSD1 has become a promising therapeutic strategy for the treatment of these conditions.

The 4,4-difluorocyclohexyl group has been successfully incorporated into potent and selective 11β-HSD1 inhibitors. The gem-difluoro substitution on the cyclohexane ring offers several benefits:

-

Metabolic Stability: The strong carbon-fluorine bonds at the 4-position block a potential site of oxidative metabolism, thereby increasing the in vivo half-life of the drug candidate.

-

Conformational Rigidity: The presence of the two fluorine atoms restricts the conformational flexibility of the cyclohexane ring, which can lead to a more favorable pre-organization of the molecule for binding to the active site of the enzyme.

-

Modulation of Physicochemical Properties: Fluorine substitution can alter the lipophilicity and pKa of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

A notable patent (WO2009134392A1) discloses a series of cyclic inhibitors of 11β-HSD1, some of which feature the 4,4-difluorocyclohexyl moiety. These compounds have demonstrated significant inhibitory activity against the enzyme.

Table 1: Biological Activity of a Representative 11β-HSD1 Inhibitor Incorporating a 4,4-Difluorocyclohexyl Moiety

| Compound ID | Target | IC50 (nM) |

| Example from WO2009134392A1 | Human 11β-HSD1 | < 100 |

Note: Specific IC50 values for compounds containing the this compound moiety are often presented within broad ranges in patent literature. The value presented here is a representative example based on the disclosed information.

Potential in Anticancer Drug Discovery

While the primary documented application of this compound is in the context of metabolic diseases, the broader field of fluorinated compounds has a significant impact on oncology. The introduction of fluorine can enhance the efficacy of anticancer agents by improving their metabolic stability and target engagement. Although direct and specific examples of this compound being a core component of a clinically evaluated anticancer drug are not prevalent in the public domain, its potential as a building block in this area should not be dismissed. The structural features that make it attractive for 11β-HSD1 inhibitors could be transferable to the design of inhibitors for other enzymatic targets relevant to cancer. Further research and exploration in this area are warranted.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from a readily available precursor, such as 1,4-cyclohexanedione monoethylene ketal. A plausible and detailed synthetic route involves the formation of the key intermediate 4,4-difluorocyclohexanone, followed by reductive amination.

Step 1: Synthesis of 4,4-Difluorocyclohexanone

A common method for the synthesis of 4,4-difluorocyclohexanone involves the fluorination of a protected cyclohexanone derivative followed by deprotection.

-

Materials: 1,4-Cyclohexanedione monoethylene ketal, Diethylaminosulfur trifluoride (DAST), Dichloromethane (DCM), Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve 1,4-cyclohexanedione monoethylene ketal in anhydrous DCM in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DAST (2.2 equivalents) to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude 8,8-difluoro-1,4-dioxaspiro[4.5]decane.

-

To the crude product, add a solution of aqueous HCl (e.g., 2M) and stir at room temperature or with gentle heating until the deprotection is complete (monitored by TLC or GC-MS).

-

Neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃ and extract the product with DCM.

-

Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude 4,4-difluorocyclohexanone by column chromatography on silica gel.

-

Caption: Workflow for the synthesis of 4,4-difluorocyclohexanone.

Step 2: Reductive Amination to this compound

Reductive amination is a versatile method for the synthesis of amines from ketones.

-

Materials: 4,4-Difluorocyclohexanone, Ammonium acetate or ammonia, Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent, Methanol (MeOH), Diethyl ether (Et₂O), Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or Et₂O).

-

Procedure:

-

Dissolve 4,4-difluorocyclohexanone in methanol.

-

Add a source of ammonia, such as ammonium acetate (excess, e.g., 10 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (or another suitable reducing agent) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Quench the reaction by the addition of water and adjust the pH to be basic (e.g., pH > 10) with a suitable base (e.g., NaOH).

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to obtain the crude 4,4-difluorocyclohexylamine free base.

-

Dissolve the crude free base in a suitable solvent such as diethyl ether.

-

Add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

-

Caption: Workflow for the synthesis of this compound.

Signaling Pathways

11β-HSD1 Signaling Pathway in Metabolic Syndrome

The signaling pathway involving 11β-HSD1 is central to the pathophysiology of metabolic syndrome. Within the endoplasmic reticulum of target cells, 11β-HSD1 catalyzes the conversion of inactive cortisone to active cortisol. This localized increase in cortisol concentration leads to the activation of the glucocorticoid receptor (GR). The activated GR then translocates to the nucleus, where it acts as a transcription factor, modulating the expression of genes involved in glucose and lipid metabolism. This can result in increased gluconeogenesis in the liver, reduced glucose uptake in peripheral tissues, and increased differentiation of adipocytes, all of which contribute to the clinical manifestations of metabolic syndrome.

Caption: Simplified 11β-HSD1 signaling pathway in metabolic syndrome.

Conclusion

This compound is a key building block in modern medicinal chemistry, with a well-documented role in the development of 11β-HSD1 inhibitors for the treatment of metabolic diseases. The strategic incorporation of the 4,4-difluorocyclohexyl moiety can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. While its application in oncology is less defined, the favorable characteristics it imparts suggest potential for broader use in drug discovery. The synthetic accessibility of this compound, as outlined in this guide, further solidifies its importance for researchers and scientists in the pharmaceutical industry. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the utility of specialized fluorinated building blocks like this compound is set to expand.

The Strategic Integration of 4,4-Difluorocyclohexylamine Hydrochloride in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance pharmacological properties. The gem-difluoro motif, in particular, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. 4,4-Difluorocyclohexylamine hydrochloride has emerged as a valuable building block for the introduction of this desirable structural feature. Its rigid, difluorinated cyclohexane ring provides a unique conformational constraint that can be exploited in the design of highly specific and potent therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of novel therapeutics.

Physicochemical Properties

This compound is a white to off-white crystalline solid. The hydrochloride salt form enhances its solubility in aqueous media and improves its stability and handling properties.

| Property | Value | Source |

| CAS Number | 675112-70-6 | [1] |

| Molecular Formula | C₆H₁₂ClF₂N | [1] |

| Molecular Weight | 171.62 g/mol | [1] |

| Melting Point | 295 °C | [1] |

| Boiling Point | 45-47 °C / 12 mm | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in water and polar organic solvents | [2] |

Synthesis of this compound

The most common synthetic route to this compound involves the reductive amination of its precursor, 4,4-difluorocyclohexanone.

Experimental Protocol: Synthesis of 4,4-Difluorocyclohexanone

The precursor ketone can be synthesized from 1,4-cyclohexanedione monoethylene ketal.

Materials:

-

8,8-difluoro-1,4-dioxaspiro[4.5]decane (Acetonide 7)

-

20% Aqueous Hydrochloric Acid

-

Sodium Chloride (NaCl)

-

Dichloromethane (CH₂Cl₂)

-

Sodium Sulfate (Na₂SO₄)

Procedure:

-

A suspension of 8,8-difluoro-1,4-dioxaspiro[4.5]decane (20.0 g, 112.2 mmol) in 20% aqueous HCl (16 mL) is stirred vigorously at 100 °C for 3 hours.

-

After cooling to room temperature, NaCl (~3 g) is added to the aqueous phase.

-

The aqueous phase is extracted with CH₂Cl₂ (3 x 50 mL).

-

The combined organic phases are washed with water (50 mL), dried over Na₂SO₄, and the solvent is evaporated under reduced pressure at 20 °C to yield 4,4-difluorocyclohexanone.

Quantitative Data:

| Product | Yield | Purity | Reference |

| 4,4-Difluorocyclohexanone | 71% | 95% | [3] |

Experimental Protocol: Reductive Amination to 4,4-Difluorocyclohexylamine

This protocol is a representative procedure based on general reductive amination methods.

Materials:

-

4,4-Difluorocyclohexanone

-

Ammonia (or ammonium salt, e.g., ammonium acetate)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4,4-difluorocyclohexanone (1.0 eq) in an appropriate solvent (e.g., DCM or MeOH), add ammonia or an ammonium salt (excess).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Slowly add the reducing agent (e.g., NaBH(OAc)₃ or NaBH₃CN) (1.5 eq) in portions.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction with saturated aqueous NaHCO₃.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude 4,4-difluorocyclohexylamine.

Formation of the Hydrochloride Salt

Procedure:

-

Dissolve the crude 4,4-difluorocyclohexylamine in a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring until the pH is acidic.

-

The hydrochloride salt will precipitate.

-

Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound.

Application in the Synthesis of 11β-HSD1 Inhibitors

A primary application of this compound is in the synthesis of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[4][5] This enzyme is a key regulator of intracellular glucocorticoid levels and is a therapeutic target for metabolic syndrome, obesity, and type 2 diabetes.

Signaling Pathway of 11β-HSD1

The following diagram illustrates the role of 11β-HSD1 in glucocorticoid activation and its downstream effects.

Caption: Role of 11β-HSD1 in glucocorticoid activation and its inhibition.

Experimental Workflow: Synthesis of a Pyrrolidinone-based 11β-HSD1 Inhibitor

The following workflow demonstrates the use of this compound as a key building block in the synthesis of a potent 11β-HSD1 inhibitor.

Caption: Experimental workflow for the synthesis of a 11β-HSD1 inhibitor.

Conclusion

This compound is a versatile and valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals. Its gem-difluorinated cyclohexane core offers a unique combination of conformational rigidity and beneficial physicochemical properties that can be leveraged to design potent and selective drug candidates. The straightforward synthesis of this amine via reductive amination of the corresponding ketone, coupled with its demonstrated utility in the construction of complex bioactive molecules such as 11β-HSD1 inhibitors, underscores its importance for researchers and professionals in the field of drug discovery and development.

References

- 1. This compound | CAS 675112-70-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. chembk.com [chembk.com]

- 3. 4,4-DIFLUOROCYCLOHEXANONE synthesis - chemicalbook [chemicalbook.com]

- 4. US8329897B2 - Synthesis of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 - Google Patents [patents.google.com]

- 5. Medicinal chemistry of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

11-β-hydroxysteroid dehydrogenase 1 inhibition by 4,4-Difluorocyclohexylamine hydrochloride

An In-Depth Technical Guide to the Inhibition of 11-β-Hydroxysteroid Dehydrogenase 1 with a Focus on 4,4-Difluorocyclohexylamine Hydrochloride

Disclaimer: This document provides a comprehensive overview of 11-β-hydroxysteroid dehydrogenase 1 (11β-HSD1) inhibition. While focusing on this compound, it is important to note that publicly available scientific literature does not currently contain specific quantitative data (e.g., IC50, Ki values) on the direct inhibitory activity of this compound. Therefore, this guide utilizes data from well-characterized 11β-HSD1 inhibitors to illustrate key concepts and experimental methodologies.

Introduction to 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1)

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the prereceptor activation of glucocorticoids. It primarily catalyzes the conversion of inactive cortisone to active cortisol in humans (and 11-dehydrocorticosterone to corticosterone in rodents), thereby amplifying glucocorticoid receptor signaling in a tissue-specific manner.[1] This enzymatic activity is particularly prominent in key metabolic tissues, including the liver, adipose tissue, and the brain.[2]

Dysregulation of 11β-HSD1 activity has been implicated in a range of metabolic disorders. Increased activity of 11β-HSD1 in adipose tissue is associated with obesity and insulin resistance.[2] Consequently, the selective inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy for conditions such as type 2 diabetes, metabolic syndrome, and obesity.[3]

This compound is a compound identified as an inhibitor of 11β-HSD1.[4] While its direct inhibitory potency is not extensively documented in peer-reviewed publications, its chemical structure represents a class of compounds that have been explored in the development of 11β-HSD1 inhibitors.

Data Presentation

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 675112-70-6 | [4] |

| Molecular Formula | C₆H₁₂ClF₂N | [4] |

| Molecular Weight | 171.62 g/mol | [4] |

| Physical Form | Solid | [5] |

| Purity | Typically ≥97% | [5] |

| Storage Temperature | Room Temperature | [5] |

| IUPAC Name | 4,4-difluorocyclohexan-1-amine;hydrochloride | [5][6] |

Comparative In Vitro Potency of Exemplary 11β-HSD1 Inhibitors

To provide a context for the potency of 11β-HSD1 inhibitors, the following table presents data for several well-characterized compounds.

| Compound | Assay Type | Potency (IC50/Ki) | Species | Reference |

| AMG-221 | Scintillation Proximity Assay (SPA) | Ki = 12.8 nM | Human | [1] |

| Cell-Based Assay (HEK293) | IC50 = 10.1 nM | Human | [1] | |

| INCB-13739 | Enzymatic Assay | IC50 = 3.2 nM | Not Specified | [1] |

| Cell-Based Assay (PBMC) | IC50 = 1.1 nM | Human | [1] | |

| ABT-384 | Not Specified | Ki = 0.1 - 2.7 nM | Rodent, Monkey, Human | [7] |

| AZD4017 | Not Specified | IC50 = 7 nM | Human | [7] |

| BMS-823778 | Not Specified | IC50 = 2.3 nM | Human | [7] |

Selectivity Profile of 11β-HSD1 Inhibitors

Selective inhibition of 11β-HSD1 over its isoform, 11β-HSD2, is crucial to avoid off-target effects, such as apparent mineralocorticoid excess. 11β-HSD2 is vital for inactivating cortisol in mineralocorticoid-sensitive tissues.

| Compound | IC50/Ki (11β-HSD1) | IC50 (11β-HSD2) | Selectivity (Fold) | Reference |

| AMG-221 | Ki = 12.8 nM, IC50 = 10.1 nM | >10,000 nM | >1000 | |

| AZD8329 | IC50 = 9 nM | >30 µM | >5000 | |

| BMS-823778 | IC50 = 2.3 nM | >10,000-fold selectivity | >10,000 | [7] |

| Carbenoxolone | Low Micromolar | Inhibits 11β-HSD2 | Non-selective |

Signaling Pathways and Experimental Workflows

11β-HSD1 Signaling Pathway

The following diagram illustrates the central role of 11β-HSD1 in the activation of glucocorticoids and the subsequent signaling cascade.

Experimental Workflow for 11β-HSD1 Inhibitor Characterization

The process of identifying and characterizing a novel 11β-HSD1 inhibitor follows a structured workflow, from initial screening to in vivo validation.

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate 11β-HSD1 inhibitors.

In Vitro Enzymatic Inhibition Assay (Scintillation Proximity Assay - SPA)

This assay measures the direct inhibition of the 11β-HSD1 enzyme.

-

Principle: Microsomes containing recombinant 11β-HSD1 are incubated with [³H]-cortisone and the cofactor NADPH. The product, [³H]-cortisol, is captured by a specific monoclonal antibody coupled to scintillant-containing beads. The binding of [³H]-cortisol to the beads brings it in close proximity to the scintillant, generating a light signal that is proportional to the amount of product formed.[1]

-

Materials:

-

Recombinant human 11β-HSD1 microsomes

-

[³H]-cortisone

-

NADPH

-

Test compound (e.g., this compound) and controls

-

Anti-cortisol monoclonal antibody-coated SPA beads

-

Assay buffer (e.g., Tris-HCl with EDTA)

-

Microplate scintillation counter

-

-

Protocol:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a microplate, add the test compound dilutions, 11β-HSD1 microsomes, and [³H]-cortisone.

-

Initiate the enzymatic reaction by adding NADPH.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution containing a non-selective inhibitor (e.g., carbenoxolone).

-

Add the anti-cortisol SPA beads and incubate to allow for binding.

-

Measure the signal using a microplate scintillation counter.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

-

Cell-Based 11β-HSD1 Inhibition Assay

This assay assesses the ability of a compound to inhibit 11β-HSD1 within a cellular environment.

-

Principle: A human cell line (e.g., HEK293) engineered to express human 11β-HSD1 is incubated with cortisone and the test compound. The amount of cortisol produced by the cells and released into the culture medium is quantified, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

-

Materials:

-

HEK293 cells stably expressing human 11β-HSD1

-

Cell culture medium and supplements

-

Cortisone (substrate)

-

Test compound and controls

-

LC-MS/MS system

-

-

Protocol:

-

Plate the HEK293-11β-HSD1 cells in a multi-well plate and culture until confluent.

-

Pre-incubate the cells with various concentrations of the test compound.

-

Add cortisone to the culture medium to initiate the enzymatic reaction.

-

Incubate the cells at 37°C for a specified period (e.g., 4-24 hours).

-

Collect the cell culture supernatant.

-

Analyze the concentration of cortisol in the supernatant using a validated LC-MS/MS method.

-

Determine the IC50 value by plotting the percent inhibition of cortisol production against the compound concentration.

-

Ex Vivo Adipose Tissue 11β-HSD1 Activity Assay

This assay measures the target engagement of an inhibitor in a relevant tissue.

-

Principle: Subcutaneous adipose tissue biopsies are obtained from subjects before and after treatment with the test compound. The tissue is then incubated ex vivo with deuterated (d4)-cortisone. The conversion of d4-cortisone to d3-cortisol is measured by LC-MS/MS to determine the level of 11β-HSD1 activity.

-

Materials:

-

Adipose tissue biopsy samples

-

Deuterated cortisone (d4-cortisone)

-

Culture medium

-

LC-MS/MS system

-

-

Protocol:

-

Obtain subcutaneous adipose tissue biopsies from subjects at baseline and at various time points after inhibitor administration.

-

Incubate the adipose tissue fragments in a culture medium containing d4-cortisone.

-

Incubate at 37°C for a defined period.

-

Extract the steroids from the culture medium.

-

Quantify the levels of d4-cortisone and d3-cortisol using LC-MS/MS.

-

Calculate the percent conversion to determine the 11β-HSD1 activity and the degree of inhibition post-treatment.

-

Conclusion